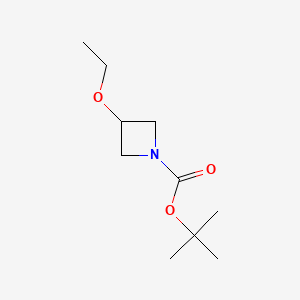![molecular formula C19H22F2N2O5 B567285 (R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid CAS No. 1206821-44-4](/img/structure/B567285.png)
(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid, also known as (R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid, is a useful research compound. Its molecular formula is C19H22F2N2O5 and its molecular weight is 396.391. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Communication in Honeybees
A study discusses the role of chemical communication in honeybees, highlighting the complexity of pheromonal interactions that maintain social organization and function within the hive. This research underscores the importance of chemical compounds in biological systems and their potential applications in understanding social behaviors and environmental interactions of species (Trhlin & Rajchard, 2018).
Organic Acid Vapors and Corrosion
Another study reviews the effects of organic acid vapors, such as acetic acid, on the corrosion of copper, indicating the environmental and industrial implications of chemical interactions. This research highlights the relevance of studying chemical compounds for their effects on materials, which is crucial for developing corrosion-resistant materials and for understanding environmental impacts on infrastructure (Bastidas & La Iglesia, 2007).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research into the microbial degradation of polyfluoroalkyl chemicals, including compounds with complex structures, is essential for evaluating environmental fate and biodegradability. This study provides insights into the microbial pathways that can break down persistent organic pollutants, which is crucial for environmental cleanup and pollution management strategies (Liu & Avendaño, 2013).
properties
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-6-ethoxycarbonyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O5/c1-2-28-18(27)23-10-15(12-7-13(20)9-14(21)8-12)22(11-16(24)25)17(26)19(23)5-3-4-6-19/h7-9,15H,2-6,10-11H2,1H3,(H,24,25)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHMKVDOLBKIE-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(N(C(=O)C12CCCC2)CC(=O)O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C[C@H](N(C(=O)C12CCCC2)CC(=O)O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)











